molecular formula C21H20N4O3S B2492147 9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 534590-15-3

9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2492147
M. Wt: 408.48
InChI Key: MJGJBBKRIYFIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves cyclization, condensation, and substitution reactions to form the desired triazoloquinazolinone backbone. For instance, compounds with similar structures have been synthesized through innovative routes involving ring-opening, cyclization, and substitution reactions, demonstrating the complex chemistry involved in producing such molecules (Wu et al., 2022).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography, plays a crucial role in confirming the synthesized compounds' structures. Density functional theory (DFT) calculations further help in optimizing the molecular structure and understanding the geometrical parameters and molecular electrostatic potential (Wu et al., 2022).

Chemical Reactions and Properties

The chemical reactions involved in synthesizing these compounds typically include cyclocondensation of amino derivatives with various donors, demonstrating the compounds' reactivity and potential for further chemical modifications. The interaction of these molecules with biological targets, such as proteins, suggests their potential bioactivity, which can be explored for therapeutic applications (Wu et al., 2022).

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader category of triazoloquinazolinones, a class of compounds synthesized through various innovative methods. The synthesis involves multi-step reactions, starting from specific precursors to generate a series of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines. These compounds are characterized using spectral data and elemental analysis to deduce their structures (El‐Kazak & Ibrahim, 2013).

Antimicrobial Activity

A significant area of application for this class of compounds is in evaluating their antimicrobial properties. Synthesized compounds have been screened for antimicrobial activity, with some showing promising results against various bacteria and fungi strains. This suggests potential applications in developing new antimicrobial agents (El-hashash et al., 2011).

Anticancer Activity

Another critical research area is the evaluation of the anticancer properties of triazoloquinazolinone derivatives. These compounds have been tested in vitro against different cancer cell lines, with some derivatives showing significant cytotoxic effects. This highlights their potential as a scaffold for developing new anticancer drugs (Wu et al., 2022).

Antihypertensive and Antihistaminic Effects

Research has also explored the antihypertensive and antihistaminic activities of triazoloquinazolinone derivatives. Compounds within this class have demonstrated significant activities in vivo, suggesting their utility in designing new therapeutic agents for treating hypertension and allergic reactions (Alagarsamy et al., 2007), (Alagarsamy et al., 2009).

properties

IUPAC Name

9-(3-ethoxy-4-hydroxyphenyl)-2-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-2-28-16-11-12(8-9-14(16)26)19-18-13(5-3-6-15(18)27)22-21-23-20(24-25(19)21)17-7-4-10-29-17/h4,7-11,19,26H,2-3,5-6H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGJBBKRIYFIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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